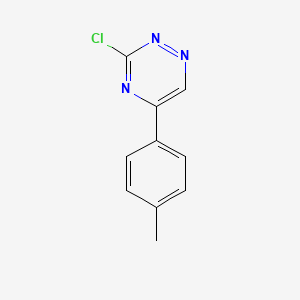

3-Chloro-5-(p-tolyl)-1,2,4-triazine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-(4-methylphenyl)-1,2,4-triazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3/c1-7-2-4-8(5-3-7)9-6-12-14-10(11)13-9/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPGACEUEVMQOTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=NC(=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 3-Chloro-5-(p-tolyl)-1,2,4-triazine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known and predicted chemical properties of 3-Chloro-5-(p-tolyl)-1,2,4-triazine. Due to the limited availability of specific experimental data for this particular compound in publicly accessible literature, some sections include representative protocols and data based on closely related analogs. This information is intended for research and informational purposes.

Core Chemical Properties

This compound is a heterocyclic compound featuring a 1,2,4-triazine ring substituted with a chloro group at the 3-position and a p-tolyl group at the 5-position. The 1,2,4-triazine core is an electron-deficient aromatic system, which significantly influences the molecule's reactivity.[1] The presence of the electronegative chlorine atom further enhances the electrophilic character of the triazine ring, making the C3 position susceptible to nucleophilic attack.[1]

Physicochemical and Computed Properties

A summary of the known and computed physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | 3-chloro-5-(4-methylphenyl)-1,2,4-triazine | PubChem[2] |

| CAS Number | 1368414-41-8 | Benchchem[1] |

| Molecular Formula | C₁₀H₈ClN₃ | PubChem[2] |

| Molecular Weight | 205.64 g/mol | PubChem[2] |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| XLogP3 | 2.2 | PubChem[2] |

| Hydrogen Bond Donor Count | 0 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |

| Rotatable Bond Count | 1 | PubChem[2] |

| Exact Mass | 205.0406750 | PubChem[2] |

| Topological Polar Surface Area | 38.7 Ų | PubChem[2] |

Spectral Data (Representative)

| Technique | Expected Peaks/Signals |

| ¹H NMR | δ ~8.0-8.5 (d, 2H, Ar-H), ~7.3-7.5 (d, 2H, Ar-H), ~9.0-9.5 (s, 1H, triazine-H), ~2.4 (s, 3H, CH₃) |

| ¹³C NMR | δ ~160-165 (C-Cl), ~155-160 (C-aryl), ~140-145 (Ar-C), ~130-135 (Ar-CH), ~125-130 (Ar-CH), ~20-25 (CH₃) |

| IR (KBr, cm⁻¹) | ~3050-3150 (Ar C-H), ~1550-1600 (C=N, C=C), ~1350-1450 (C-N), ~700-800 (C-Cl) |

| Mass Spec (EI) | m/z 205 (M⁺), 207 (M+2)⁺, 170 (M-Cl)⁺, 91 (tolyl)⁺ |

Synthesis and Reactivity

Synthetic Routes

The synthesis of this compound can be approached through several established methods for constructing the 1,2,4-triazine ring. A common and plausible route involves the chlorination of the corresponding 5-(p-tolyl)-1,2,4-triazin-3(2H)-one.[1] This precursor can be synthesized via the cyclocondensation of an appropriate amidrazone with a 1,2-dicarbonyl compound.

A representative workflow for the synthesis is depicted below:

Caption: A representative synthetic workflow for this compound.

Representative Experimental Protocol

Synthesis of 5-(p-tolyl)-1,2,4-triazin-3(2H)-one:

-

To a solution of p-tolyl amidrazone hydrochloride (1.0 eq) in ethanol, add a solution of glyoxylic acid (1.0 eq) in water.

-

Adjust the pH of the mixture to 4-5 using a suitable base (e.g., sodium acetate).

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

Synthesis of this compound:

-

A mixture of 5-(p-tolyl)-1,2,4-triazin-3(2H)-one (1.0 eq) and phosphorus oxychloride (POCl₃) (5.0 eq) is heated at reflux for 3-5 hours.

-

The excess POCl₃ is removed under reduced pressure.

-

The residue is carefully poured onto crushed ice with stirring.

-

The precipitated solid is collected by filtration, washed with cold water until neutral, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).

Chemical Reactivity: Nucleophilic Aromatic Substitution

The key feature of the reactivity of this compound is the facile displacement of the chloro substituent by various nucleophiles.[1] This reactivity makes it a valuable intermediate for the synthesis of a diverse range of 3-substituted-5-(p-tolyl)-1,2,4-triazines.

References

In-depth Technical Guide: 3-Chloro-5-(p-tolyl)-1,2,4-triazine (CAS No. 1368414-41-8)

Disclaimer: This document summarizes publicly available information. The compound 3-Chloro-5-(p-tolyl)-1,2,4-triazine is intended for research use only and not for human or veterinary use.[1]

Introduction

This technical guide provides a comprehensive overview of the chemical entity identified by CAS number 1368414-41-8, chemically known as this compound. This compound belongs to the 1,2,4-triazine class of heterocyclic aromatic compounds, a scaffold of significant interest in medicinal chemistry and materials science due to its diverse biological activities and unique electronic properties. This document is intended for researchers, scientists, and drug development professionals, and consolidates available data on its chemical identity, synthesis, and potential applications based on the characteristics of the 1,2,4-triazine core.

It is important to note that while the 1,2,4-triazine class is associated with a broad spectrum of biological activities, specific experimental data on the biological effects of this compound are not extensively available in the public domain. This guide, therefore, focuses on the foundational chemical knowledge of the compound and the general potential of its chemical class.

Chemical Identity and Properties

This compound is characterized by a 1,2,4-triazine ring substituted with a chlorine atom at the 3-position and a p-tolyl (4-methylphenyl) group at the 5-position.[2] The presence of the electron-withdrawing triazine ring and the chloro substituent, a good leaving group, makes this compound a versatile intermediate for further chemical modifications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1368414-41-8 | [2] |

| IUPAC Name | 3-chloro-5-(4-methylphenyl)-1,2,4-triazine | [2] |

| Synonyms | This compound, 3-Chloro-5-(4-methylphenyl)-1,2,4-triazine | [2] |

| Molecular Formula | C₁₀H₈ClN₃ | [2] |

| Molecular Weight | 205.64 g/mol | [2] |

| Appearance | Not specified (typically solid) | - |

| Solubility | Not specified | - |

| Melting Point | Not specified | - |

| Boiling Point | Not specified | - |

Synthesis and Reactivity

General Synthetic Approaches

While specific, detailed peer-reviewed procedures for the synthesis of this compound are not widely published, plausible synthetic routes can be inferred from the general chemistry of 1,2,4-triazines. A common and effective method involves the cyclization of a substituted hydrazine with a precursor that provides the remaining carbon and nitrogen atoms of the triazine ring.[1]

Another established method for the synthesis of chloro-substituted triazines is the treatment of the corresponding triazinone with a chlorinating agent, such as phosphorus oxychloride (POCl₃).[1] This reaction is a standard transformation for converting triazinones to their chloro-derivatives.

A generalized workflow for the synthesis and derivatization of this compound is depicted below.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the electron-deficient nature of the 1,2,4-triazine ring and the presence of the chloro substituent. The chlorine atom at the 3-position serves as a good leaving group, making the compound an excellent substrate for nucleophilic aromatic substitution reactions.[1] This reactivity allows for the facile introduction of a wide variety of functional groups by reacting the compound with different nucleophiles, such as amines, thiols, and alkoxides, thereby enabling the synthesis of a library of derivatives for further investigation.[1]

Potential Applications

While specific biological data for this compound is lacking, the broader class of 1,2,4-triazine derivatives has been explored for various applications in drug discovery and materials science.

Medicinal Chemistry

The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities. These activities are often attributed to the ability of the triazine ring to participate in various intermolecular interactions, which is crucial for biological activity. Given that this compound can serve as a versatile precursor, it holds potential for the development of novel therapeutic agents. A logical workflow for investigating its potential in drug discovery is outlined below.

Materials Science

The electron-accepting nature of the 1,2,4-triazine ring makes its derivatives suitable for applications in organic electronics.[1] They have been investigated as components in organic light-emitting diodes (OLEDs), where they can function as electron-transporting materials. The ability to tune the electronic properties of the 1,2,4-triazine core through the introduction of various substituents allows for the rational design of materials with specific optical and electronic characteristics.[1]

Conclusion

This compound (CAS No. 1368414-41-8) is a well-defined chemical entity with a reactive chloro-substituent that makes it a valuable intermediate for the synthesis of a diverse range of 1,2,4-triazine derivatives. While there is a notable absence of specific biological data for this compound in the public domain, the general importance of the 1,2,4-triazine scaffold in medicinal chemistry and materials science suggests that this compound and its derivatives could be of interest for further research and development. Future studies are required to elucidate the specific biological activities and potential therapeutic or material applications of this compound.

References

An In-depth Technical Guide to 3-Chloro-5-(p-tolyl)-1,2,4-triazine

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and reactivity of 3-Chloro-5-(p-tolyl)-1,2,4-triazine, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. This document is intended for an audience of researchers, scientists, and drug development professionals.

Molecular Structure and Identification

This compound is an aromatic heterocyclic compound featuring a 1,2,4-triazine ring substituted with a chloro group at the 3-position and a p-tolyl (4-methylphenyl) group at the 5-position. The presence of three nitrogen atoms in the triazine ring renders it an electron-deficient system, which significantly influences its chemical reactivity.

Table 1: Chemical Identifiers for this compound [1][2]

| Identifier | Value |

| IUPAC Name | 3-chloro-5-(4-methylphenyl)-1,2,4-triazine[1] |

| CAS Number | 1368414-41-8[1] |

| Molecular Formula | C₁₀H₈ClN₃[1] |

| Molecular Weight | 205.64 g/mol [1] |

| InChI | InChI=1S/C10H8ClN3/c1-7-2-4-8(5-3-7)9-6-12-14-10(11)13-9/h2-6H,1H3[1] |

| InChIKey | VPGACEUEVMQOTK-UHFFFAOYSA-N[1] |

| Canonical SMILES | CC1=CC=C(C=C1)C2=CN=NC(=N2)Cl[1] |

Table 2: Computed Physicochemical Properties [1]

| Property | Value |

| XLogP3 | 2.2 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

| Exact Mass | 205.0406750 |

| Monoisotopic Mass | 205.0406750 |

| Topological Polar Surface Area | 38.7 Ų |

| Heavy Atom Count | 14 |

| Complexity | 180 |

Synthesis Protocols

General Experimental Protocol: Synthesis of 3-Chloro-5-aryl-1,2,4-triazines

This protocol is a generalized procedure based on known syntheses of similar 1,2,4-triazine derivatives.

Step 1: Synthesis of 5-(p-tolyl)-1,2,4-triazin-3(2H)-one

A p-tolyl-substituted amidrazone is reacted with a 1,2-dicarbonyl compound. The initial condensation is followed by an intramolecular cyclization and dehydration to form the 1,2,4-triazine ring.

Step 2: Chlorination of 5-(p-tolyl)-1,2,4-triazin-3(2H)-one

The resulting triazinone is then chlorinated to yield the final product. This is a standard method for converting triazinones to their corresponding chloro-triazines.

-

Reagents: 5-(p-tolyl)-1,2,4-triazin-3(2H)-one, phosphoryl chloride (POCl₃) or another suitable chlorinating agent.

-

Procedure: The triazinone is heated under reflux with an excess of phosphoryl chloride. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the excess phosphoryl chloride is removed under reduced pressure. The residue is then carefully quenched with ice water, and the resulting precipitate is filtered, washed with water, and dried.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Another potential synthetic route involves the reaction of 3-mercapto-5-(p-tolyl)-1,2,4-triazine with an oxidizing and chlorinating agent.[3]

Caption: Generalized synthetic workflow for this compound.

Spectroscopic Characterization

Experimental spectroscopic data for this compound is not publicly available. However, predicted spectroscopic data can provide valuable insights for structural confirmation.

Predicted ¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound would be expected to show characteristic signals for the p-tolyl group and the triazine ring proton.

-

p-Tolyl protons: Two doublets in the aromatic region (typically δ 7.2-8.2 ppm), corresponding to the ortho and meta protons on the phenyl ring. A singlet for the methyl group protons would be expected around δ 2.4 ppm.

-

Triazine proton: A singlet for the proton at the 6-position of the triazine ring, likely in the downfield region (δ 9.0-9.5 ppm) due to the electron-withdrawing nature of the triazine ring.

Predicted ¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum would show signals for all ten carbon atoms.

-

p-Tolyl carbons: Four signals for the aromatic carbons of the p-tolyl group, and one signal for the methyl carbon.

-

Triazine carbons: Signals for the three carbons of the triazine ring. The carbon atom attached to the chlorine atom (C3) would be expected to be significantly deshielded.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands:

-

C-Cl stretch: Around 550–600 cm⁻¹[3]

-

Triazine ring vibrations: Around 1500 cm⁻¹[3]

-

Aromatic C-H and C=C stretches: In their typical regions.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound.

-

Molecular Ion Peak: An [M+H]⁺ peak would confirm the molecular weight.

-

Fragmentation Pattern: Characteristic fragmentation patterns could include the loss of the chlorine atom or the p-tolyl group.

Chemical Reactivity and Potential Applications

The reactivity of this compound is dominated by the presence of the chloro substituent on the electron-deficient triazine ring.[3] The chlorine atom acts as a good leaving group, making the C3 position susceptible to nucleophilic aromatic substitution (SNAr) reactions.[3]

This reactivity allows for the facile introduction of a wide variety of functional groups, making this compound a valuable intermediate for the synthesis of a diverse library of 1,2,4-triazine derivatives. Common nucleophiles that can displace the chloride include amines, thiols, and alkoxides.[3]

Caption: Key reactivity pathway for this compound.

Potential Biological and Material Science Applications

While no specific biological activities have been reported for this compound itself, the 1,2,4-triazine scaffold is a well-known pharmacophore found in a variety of biologically active compounds. Derivatives of 1,2,4-triazine have been investigated for a range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents. The ability to easily modify the 3-position of the triazine ring makes this compound an attractive starting material for the development of new therapeutic agents.

In the field of materials science, 1,2,4-triazine derivatives have been explored for their potential use in organic light-emitting diodes (OLEDs) as electron-transporting materials. The tunable electronic properties of the triazine core allow for the rational design of materials with specific optical and electronic characteristics.

Conclusion

This compound is a versatile heterocyclic compound with significant potential as a building block in both medicinal chemistry and materials science. Its key feature is the reactive chloro-substituent, which allows for a wide range of synthetic transformations. While experimental data for this specific compound is limited in the public domain, its properties and reactivity can be reliably inferred from the well-established chemistry of analogous 1,2,4-triazine derivatives. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to explore its full potential.

References

In-depth Technical Guide to the Reactivity of 3-Chloro-5-(p-tolyl)-1,2,4-triazine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental protocols and quantitative data specifically for the reactivity of 3-Chloro-5-(p-tolyl)-1,2,4-triazine are not extensively available in the public domain literature. This guide is therefore based on the established reactivity of chloro-1,2,4-triazines and analogous heterocyclic systems. The experimental conditions and yields provided are illustrative and should serve as a foundation for further optimization.

Core Reactivity of the 1,2,4-Triazine Scaffold

The 1,2,4-triazine ring is an electron-deficient heteroaromatic system, a characteristic that dictates its chemical behavior. The presence of three nitrogen atoms within the ring significantly lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), rendering it susceptible to reactions with nucleophiles and electron-rich species. The chloro substituent at the 3-position acts as a competent leaving group, further activating the ring towards nucleophilic aromatic substitution. The p-tolyl group at the 5-position, being weakly electron-donating, can modulate the overall reactivity of the triazine system.

The principal modes of reactivity for this compound include:

-

Nucleophilic Aromatic Substitution (SNAr): Displacement of the chloride at the C3-position by a variety of nucleophiles.

-

Palladium-Catalyzed Cross-Coupling Reactions: Notably, the Suzuki-Miyaura coupling, to form new carbon-carbon bonds at the C3-position.

-

Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions: A characteristic cycloaddition reaction of electron-deficient dienes like 1,2,4-triazines with electron-rich dienophiles.

Nucleophilic Aromatic Substitution (SNAr)

The inherent electron deficiency of the 1,2,4-triazine ring system makes the displacement of the 3-chloro group by nucleophiles a facile and versatile method for the functionalization of this scaffold.[1]

Reaction with N-Nucleophiles (Amines and Hydrazines)

This compound is anticipated to react readily with a range of primary and secondary amines, as well as hydrazine and its derivatives, to furnish the corresponding 3-amino- and 3-hydrazino-1,2,4-triazines. These reactions are typically conducted in the presence of a base to neutralize the hydrogen chloride that is formed.

Table 1: Representative Nucleophilic Substitution Reactions with N-Nucleophiles (Based on Analogous Systems)

| Nucleophile | Product | Typical Conditions | Yield (%) |

|---|---|---|---|

| Ammonia | 3-Amino-5-(p-tolyl)-1,2,4-triazine | Aqueous NH₃, Ethanol, Reflux | Not Reported |

| Alkylamine (e.g., Butylamine) | 3-(Butylamino)-5-(p-tolyl)-1,2,4-triazine | Butylamine, DIPEA, DMF, 80 °C | Not Reported |

| Aniline | 3-(Phenylamino)-5-(p-tolyl)-1,2,4-triazine | Aniline, K₂CO₃, DMA, 100 °C | Not Reported |

| Hydrazine Hydrate | 3-Hydrazino-5-(p-tolyl)-1,2,4-triazine | N₂H₄·H₂O, Ethanol, Reflux | Not Reported |

Experimental Protocol: General Procedure for Amination (Illustrative)

In a round-bottom flask, this compound (1.0 mmol) is dissolved in a suitable solvent such as ethanol or dimethylformamide (10 mL). The desired amine (1.2 mmol) and a non-nucleophilic base, for instance, triethylamine or diisopropylethylamine (1.5 mmol), are added to the solution. The reaction mixture is stirred at a temperature ranging from ambient to 100 °C, with the progress of the reaction monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is partitioned between water and an organic solvent like ethyl acetate. The organic phase is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel.

Reaction with O-Nucleophiles (Alkoxides)

The reaction with alkoxides, typically generated in situ from the corresponding alcohol and a strong base such as sodium hydride, is expected to yield 3-alkoxy-5-(p-tolyl)-1,2,4-triazines.

Reaction with S-Nucleophiles (Thiols)

Thiols are also effective nucleophiles for the substitution of the chloro group, affording 3-(alkylthio)- or 3-(arylthio)-5-(p-tolyl)-1,2,4-triazines. These reactions are generally performed in the presence of a base.

Table 2: Representative Nucleophilic Substitution Reactions with O- and S-Nucleophiles (Based on Analogous Systems)

| Nucleophile | Product | Typical Conditions | Yield (%) |

|---|---|---|---|

| Sodium Methoxide | 3-Methoxy-5-(p-tolyl)-1,2,4-triazine | NaOMe, Methanol, Room Temperature | Not Reported |

| Thiophenol | 3-(Phenylthio)-5-(p-tolyl)-1,2,4-triazine | Thiophenol, K₂CO₃, DMF, Room Temperature | Not Reported |

Palladium-Catalyzed Cross-Coupling Reactions

The presence of the chloro substituent at the 3-position renders this compound a suitable electrophilic partner in palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent example. This powerful reaction enables the introduction of a diverse array of aryl, heteroaryl, or vinyl groups at this position.[1]

Table 3: Suzuki-Miyaura Coupling of Analogous Chloro-heterocycles

| Boronic Acid | Product | Catalyst/Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Phenylboronic acid | 3-Phenyl-5-(p-tolyl)-1,2,4-triazine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | Not Reported |

| 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-5-(p-tolyl)-1,2,4-triazine | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | Not Reported |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling (Illustrative)

A mixture of this compound (1.0 mmol), the respective boronic acid (1.2 mmol), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and a base like potassium carbonate or cesium carbonate (2.0 mmol) in a solvent system such as dioxane/water (4:1, 10 mL) is thoroughly degassed and then heated under an inert atmosphere (e.g., argon) at a temperature of 80-100 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is filtered. The filtrate is then partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The 1,2,4-triazine ring, being an electron-deficient diene, can participate in [4+2] cycloaddition reactions with electron-rich dienophiles, including enamines, ynamines, and strained alkenes.[2][3] This transformation typically proceeds with the extrusion of a molecule of dinitrogen (N₂) to afford a substituted pyridine ring. The regioselectivity of this reaction is governed by the nature of the substituents on both the triazine and the dienophile.

Table 4: Representative IEDDA Reactions of 1,2,4-Triazines (Based on Analogous Systems)

| Dienophile | Product Type | Typical Conditions | Yield (%) |

|---|---|---|---|

| 1-Morpholinocyclopentene (Enamine) | Substituted Pyridine | Dioxane, Reflux | Not Reported |

| Norbornene (Strained Alkene) | Dihydropyridine derivative | Toluene, 110 °C | Not Reported |

Experimental Protocol: General Procedure for IEDDA Reaction (Illustrative)

To a solution of this compound (1.0 mmol) in a high-boiling point solvent such as toluene or dioxane (10 mL), the electron-rich dienophile (1.5 mmol) is added. The reaction mixture is heated to reflux, and its progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the resulting residue is purified by column chromatography to yield the corresponding pyridine derivative.

Visualizations

Diagram 1: General Reactivity Pathways

References

Nucleophilic Substitution on 3-Chloro-5-(p-tolyl)-1,2,4-triazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of nucleophilic substitution reactions on the 3-chloro-5-(p-tolyl)-1,2,4-triazine core. The presence of a chlorine atom on the electron-deficient 1,2,4-triazine ring makes this position highly susceptible to nucleophilic attack, serving as a versatile precursor for the synthesis of a diverse range of functionalized triazine derivatives. This guide summarizes the key reaction pathways, provides generalized experimental protocols based on analogous systems, and presents the available data in a structured format to aid in the design and execution of synthetic strategies in drug discovery and materials science.

Core Concepts: Reactivity of the 1,2,4-Triazine System

The 1,2,4-triazine ring is an electron-deficient heteroaromatic system due to the presence of three electronegative nitrogen atoms. This electronic characteristic renders the carbon atoms of the ring electrophilic and thus susceptible to nucleophilic attack. The chlorine atom at the 3-position is an excellent leaving group, facilitating nucleophilic aromatic substitution (SNA_r) reactions. A variety of nucleophiles, including amines, thiols, and alkoxides, can readily displace the chloride, allowing for the introduction of a wide array of functional groups.[1]

The general mechanism for this transformation is a two-step S_NAr pathway. The first step involves the addition of the nucleophile to the C-3 position, forming a tetrahedral intermediate known as a Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing nature of the triazine ring. In the second, typically rapid, step, the chloride ion is eliminated, and the aromaticity of the triazine ring is restored.

Caption: Generalized S_NAr mechanism on the 1,2,4-triazine core.

Experimental Protocols for Nucleophilic Substitution

While specific literature detailing the nucleophilic substitution on this compound is limited, extensive research on analogous chloro-1,2,4-triazine and other chloroazine systems allows for the formulation of reliable, generalized experimental protocols. The following sections outline typical procedures for reactions with common classes of nucleophiles.

Reaction with Amine Nucleophiles

The substitution of the 3-chloro group with primary and secondary amines is a common transformation leading to the corresponding 3-amino-1,2,4-triazine derivatives. These reactions are typically carried out in a polar solvent in the presence of a base to neutralize the HCl generated.

General Protocol:

-

To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., ethanol, isopropanol, acetonitrile, or DMF), add the desired amine (1.1-1.5 eq.) and a base (1.1-2.0 eq.), such as triethylamine or diisopropylethylamine.

-

The reaction mixture is stirred at a temperature ranging from room temperature to reflux, depending on the nucleophilicity of the amine. Reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired 3-amino-5-(p-tolyl)-1,2,4-triazine derivative.

Caption: Experimental workflow for amination reactions.

Reaction with Thiol Nucleophiles

The reaction with thiols provides access to 3-(alkyl/aryl)thio-5-(p-tolyl)-1,2,4-triazines. These reactions are often performed under basic conditions to generate the more nucleophilic thiolate anion.

General Protocol:

-

To a solution of the desired thiol (1.1-1.5 eq.) in a suitable solvent (e.g., ethanol, DMF, or THF), add a base such as sodium hydride, potassium carbonate, or sodium ethoxide to generate the thiolate.

-

A solution of this compound (1.0 eq.) in the same solvent is then added dropwise to the thiolate solution.

-

The reaction mixture is stirred at a temperature ranging from 0 °C to room temperature. The reaction is monitored by TLC.

-

Upon completion, the reaction is quenched by the addition of water.

-

The product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography or recrystallization.

Reaction with Hydrazine Nucleophiles

Hydrazines can also displace the chloro group to form 3-hydrazinyl-1,2,4-triazine derivatives, which are valuable intermediates for the synthesis of fused heterocyclic systems.

General Protocol:

-

To a solution of this compound (1.0 eq.) in a suitable solvent such as ethanol or isopropanol, add hydrazine hydrate or a substituted hydrazine (1.5-3.0 eq.).

-

The reaction mixture is stirred at room temperature or heated to reflux for a period determined by TLC monitoring.

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by chromatography or recrystallization.

Data Presentation: Nucleophilic Substitution on Analogous 1,2,4-Triazine Systems

| Starting Material | Nucleophile | Base | Solvent | Temperature | Product | Yield (%) | Reference |

| 3,5,6-Trichloro-1,2,4-triazine | Ammonia | - | Methanol | 20°C | 3-Amino-5,6-dichloro-1,2,4-triazine | - | Piskala et al., 1975 |

| 3,5,6-Trichloro-1,2,4-triazine | Hydrazine | - | Dioxane | 20°C | 3,5-Dihydrazino-6-chloro-1,2,4-triazine | - | Piskala et al., 1975 |

| 3-Chloro-5,6-diphenyl-1,2,4-triazine | Morpholine | Triethylamine | Ethanol | Reflux | 3-Morpholino-5,6-diphenyl-1,2,4-triazine | 85 | Shawali et al., 2004 |

| 3-Chloro-5,6-diphenyl-1,2,4-triazine | Piperidine | Triethylamine | Ethanol | Reflux | 3-Piperidino-5,6-diphenyl-1,2,4-triazine | 82 | Shawali et al., 2004 |

| 3-Chloro-5,6-diphenyl-1,2,4-triazine | Phenylhydrazine | Triethylamine | Ethanol | Reflux | 3-(2-Phenylhydrazinyl)-5,6-diphenyl-1,2,4-triazine | 75 | Shawali et al., 2004 |

| 3-Chloro-5,6-dimethyl-1,2,4-triazine | Sodium methoxide | - | Methanol | Room Temp | 3-Methoxy-5,6-dimethyl-1,2,4-triazine | 90 | Neunhoeffer & Wiley, 1978 |

| 3-Chloro-5,6-dimethyl-1,2,4-triazine | Sodium thiophenoxide | - | Ethanol | Room Temp | 3-(Phenylthio)-5,6-dimethyl-1,2,4-triazine | 88 | Neunhoeffer & Wiley, 1978 |

Note: This table is a compilation of data from analogous systems and should be used as a guideline. Optimization of reaction conditions for this compound is recommended.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of substituted 1,2,4-triazines. The high reactivity of the 3-chloro substituent towards nucleophilic displacement allows for the facile introduction of diverse functionalities. This guide provides a foundational understanding and practical, generalized protocols for researchers in medicinal chemistry and materials science to exploit the synthetic potential of this important heterocyclic core. Further investigation into the specific reaction kinetics and substrate scope for this particular molecule will undoubtedly expand its utility in the development of novel chemical entities.

References

Spectroscopic and Synthetic Profile of 3-Chloro-5-(p-tolyl)-1,2,4-triazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5-(p-tolyl)-1,2,4-triazine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural motif, featuring a reactive chloro-substituent on the 1,2,4-triazine core, makes it a versatile building block for the synthesis of more complex molecules with potential biological activities or specific photophysical properties. This technical guide provides a comprehensive overview of the spectroscopic characteristics and a general synthetic approach for this compound, tailored for professionals engaged in research and development.

Predicted Spectroscopic Data

Due to the limited availability of experimentally-derived public data for this specific molecule, the following spectroscopic data are predicted based on established principles of organic spectroscopy and data from analogous structures. These predictions serve as a reliable guide for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 - 8.4 | d | 2H | Aromatic protons ortho to the triazine ring |

| ~7.3 - 7.5 | d | 2H | Aromatic protons meta to the triazine ring |

| ~9.5 | s | 1H | C6-H of the triazine ring |

| ~2.4 | s | 3H | Methyl protons of the p-tolyl group |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C3 (C-Cl) of the triazine ring |

| ~158 | C5 of the triazine ring |

| ~150 | C6 of the triazine ring |

| ~142 | Quaternary carbon of the p-tolyl group attached to the triazine ring |

| ~131 | Quaternary carbon of the p-tolyl group attached to the methyl group |

| ~129 | Aromatic CH ortho to the triazine ring |

| ~128 | Aromatic CH meta to the triazine ring |

| ~21 | Methyl carbon of the p-tolyl group |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 - 3100 | Medium | C-H stretching (aromatic and triazine) |

| ~2920 - 2960 | Weak | C-H stretching (methyl) |

| ~1580 - 1610 | Strong | C=N and C=C stretching (triazine and aromatic rings) |

| ~1400 - 1500 | Medium | Ring stretching (triazine and aromatic) |

| ~1000 - 1200 | Medium | In-plane C-H bending |

| ~820 | Strong | Out-of-plane C-H bending (para-substituted benzene) |

| ~700 - 800 | Medium | C-Cl stretching |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 205/207 | High | [M]⁺ and [M+2]⁺ (due to ³⁵Cl and ³⁷Cl isotopes) |

| 170 | Medium | [M-Cl]⁺ |

| 116 | Medium | [p-tolyl-C≡N]⁺ |

| 91 | Strong | [C₇H₇]⁺ (tropylium ion) |

Experimental Protocols

While a specific, detailed, peer-reviewed synthesis for this compound is not widely published, a general and plausible synthetic route involves the reaction of 5-(p-tolyl)-1,2,4-triazin-3(2H)-one with a chlorinating agent such as phosphorus oxychloride (POCl₃).[1]

General Synthesis of this compound

-

Starting Material: 5-(p-tolyl)-1,2,4-triazin-3(2H)-one.

-

Chlorination: A mixture of 5-(p-tolyl)-1,2,4-triazin-3(2H)-one and an excess of phosphorus oxychloride (POCl₃) is heated at reflux for several hours.

-

Work-up: After cooling, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously poured onto crushed ice and neutralized with a suitable base (e.g., sodium bicarbonate solution).

-

Extraction: The aqueous mixture is extracted with an organic solvent such as dichloromethane or ethyl acetate.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield this compound.

General Protocol for NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used for both one-dimensional and, if necessary, two-dimensional (e.g., COSY, HSQC, HMBC) experiments to confirm the structure.

-

Data Processing: Process the acquired data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (TMS).

General Protocol for IR Spectroscopic Analysis

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Process the spectrum to identify the characteristic absorption bands.

General Protocol for Mass Spectrometric Analysis

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically dissolved in a suitable solvent for techniques like Electrospray Ionization (ESI) or by direct insertion for Electron Ionization (EI).

-

Data Acquisition: Acquire the mass spectrum in the desired mass range.

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions.

Visualizations

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

This guide provides a foundational understanding of the spectroscopic properties and a general synthetic strategy for this compound. Researchers can use this information as a starting point for their synthetic endeavors and for the structural confirmation of this and related compounds.

References

An In-depth Technical Guide to 3-Chloro-5-(4-methylphenyl)-1,2,4-triazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chloro-5-(p-tolyl)-1,2,4-triazine, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. The document details its chemical identity, a representative synthetic protocol, and potential biological significance based on the activities of structurally related 1,2,4-triazine derivatives.

Chemical Identity and Properties

The IUPAC name for this compound is 3-chloro-5-(4-methylphenyl)-1,2,4-triazine [1]. The compound consists of a 1,2,4-triazine ring substituted with a chlorine atom at position 3 and a p-tolyl (4-methylphenyl) group at position 5[2]. This substitution pattern makes it a valuable intermediate for further chemical modifications, particularly nucleophilic substitution reactions at the chloro-position[2].

Table 1: Physicochemical and Computed Properties

| Property | Value | Reference |

| IUPAC Name | 3-chloro-5-(4-methylphenyl)-1,2,4-triazine | [1] |

| Synonyms | This compound | [1] |

| CAS Number | 1368414-41-8 | [1][2] |

| Molecular Formula | C₁₀H₈ClN₃ | [1] |

| Molecular Weight | 205.64 g/mol | [1] |

| InChI Key | VPGACEUEVMQOTK-UHFFFAOYSA-N | [2] |

| SMILES | CC1=CC=C(C=C1)C2=CN=NC(=N2)Cl | [1] |

| XLogP3 | 2.2 | [1] |

| Topological Polar Surface Area | 38.7 Ų | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 1 | [1] |

Synthesis and Experimental Protocols

The synthesis of 3-chloro-5-(4-methylphenyl)-1,2,4-triazine can be achieved through various methods common for the formation of chlorinated heterocyclic compounds. A plausible and frequently employed route involves the chlorination of the corresponding triazinone precursor.

This protocol describes a two-step synthesis starting from p-tolylglyoxal and aminoguanidine to form the triazinone intermediate, followed by chlorination.

Step 1: Synthesis of 5-(4-methylphenyl)-1,2,4-triazin-3(2H)-one

-

Reaction Setup: To a solution of p-tolylglyoxal (1.0 eq) in a suitable solvent such as ethanol, add a solution of aminoguanidine hydrochloride (1.1 eq) and a base like sodium acetate (1.5 eq).

-

Reaction Conditions: The reaction mixture is heated to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting solid is then triturated with water, filtered, and washed with cold ethanol to yield the crude 5-(4-methylphenyl)-1,2,4-triazin-3(2H)-one.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water.

Step 2: Synthesis of 3-chloro-5-(4-methylphenyl)-1,2,4-triazine

-

Reaction Setup: In a well-ventilated fume hood, a mixture of 5-(4-methylphenyl)-1,2,4-triazin-3(2H)-one (1.0 eq) and phosphorus oxychloride (POCl₃) (5-10 eq) is prepared. A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can be added to facilitate the reaction.

-

Reaction Conditions: The reaction mixture is carefully heated to reflux for 2-4 hours. The reaction should be monitored for the disappearance of the starting material by TLC.

-

Work-up and Isolation: After cooling to room temperature, the excess phosphorus oxychloride is carefully removed by distillation under reduced pressure. The remaining residue is then slowly and cautiously poured onto crushed ice with vigorous stirring.

-

Extraction: The resulting aqueous mixture is neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until a pH of 7-8 is reached. The aqueous layer is then extracted with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude 3-chloro-5-(4-methylphenyl)-1,2,4-triazine. Further purification can be achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Caption: Synthetic workflow for 3-chloro-5-(4-methylphenyl)-1,2,4-triazine.

Potential Biological Activities and Signaling Pathways

While specific biological data for 3-chloro-5-(4-methylphenyl)-1,2,4-triazine is not extensively reported in publicly available literature, the 1,2,4-triazine scaffold is a well-known privileged structure in medicinal chemistry. Derivatives of 1,2,4-triazine have been reported to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.

The biological activity of 1,2,4-triazine derivatives is often associated with their ability to act as inhibitors of various enzymes, particularly kinases. The 3-chloro substituent serves as a reactive handle, allowing for the synthesis of libraries of compounds with diverse functional groups at this position, which can then be screened for biological activity.

Many small molecule kinase inhibitors feature nitrogen-containing heterocyclic cores that interact with the ATP-binding site of kinases. Given this precedent, it is plausible that derivatives of 3-chloro-5-(4-methylphenyl)-1,2,4-triazine could be developed as kinase inhibitors. For instance, they could potentially target kinases involved in cell proliferation and survival signaling pathways, such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.

The diagram below illustrates a hypothetical mechanism where a derivative of the title compound acts as a kinase inhibitor, leading to the downregulation of a pro-survival signaling pathway.

Caption: Hypothetical inhibition of the PI3K/AKT signaling pathway.

Conclusion

3-Chloro-5-(4-methylphenyl)-1,2,4-triazine is a valuable heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its synthesis from readily available starting materials is straightforward, and the reactive chloro-substituent allows for the facile generation of diverse derivatives. While specific biological data for the title compound is limited, the broader class of 1,2,4-triazines is rich in biological activity, suggesting that novel derivatives of this compound could yield potent modulators of various biological targets, including kinases. Further research into the synthesis and biological evaluation of derivatives of 3-chloro-5-(4-methylphenyl)-1,2,4-triazine is warranted to explore its full potential in drug development.

References

An In-Depth Technical Guide to the Physical Properties of 3-Chloro-5-(p-tolyl)-1,2,4-triazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of the heterocyclic compound 3-Chloro-5-(p-tolyl)-1,2,4-triazine. Intended for an audience of researchers, scientists, and professionals in drug development, this document consolidates available data on the compound's fundamental physical characteristics. The guide also outlines detailed experimental protocols for the determination of key physical properties, ensuring reproducibility and standardization of future studies.

Introduction

This compound is a substituted triazine derivative with potential applications in medicinal chemistry and materials science. The 1,2,4-triazine core is a recognized pharmacophore, and its derivatives have exhibited a wide range of biological activities. A thorough understanding of the physical properties of this specific compound is essential for its synthesis, purification, formulation, and further development as a potential therapeutic agent or functional material. This guide aims to provide a centralized resource of its physical and chemical characteristics.

Molecular Structure and Identifiers

-

IUPAC Name: 3-chloro-5-(4-methylphenyl)-1,2,4-triazine[1]

-

Molecular Formula: C₁₀H₈ClN₃[1]

-

Canonical SMILES: Cc1ccc(cc1)-c2cnnc(Cl)n2[3]

Physical Properties

A summary of the available quantitative data for this compound is presented in the table below. It is important to note that much of the currently available data is based on computational models and may not reflect experimentally determined values.

| Property | Value | Source |

| Molecular Weight | 205.64 g/mol | PubChem[1] |

| XLogP3 | 2.2 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem (Computed)[1] |

| Rotatable Bond Count | 1 | PubChem (Computed)[1] |

| Exact Mass | 205.0406750 Da | PubChem (Computed)[1] |

| Monoisotopic Mass | 205.0406750 Da | PubChem (Computed)[1] |

| Topological Polar Surface Area | 38.7 Ų | PubChem (Computed)[1] |

| Heavy Atom Count | 14 | PubChem (Computed)[1] |

| Complexity | 180 | PubChem (Computed)[1] |

| Melting Point | 97-99 °C (for the related compound 3-(1-Chloroethyl)-6-(4-chlorophenyl)-1,2,4-triazine) | Estimated based on related compound data[4] |

| Boiling Point | Not available | |

| Solubility | Not available |

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the protons of the p-tolyl group and the triazine ring. The aromatic protons of the p-tolyl group will likely appear as two doublets in the range of 7.0-8.5 ppm. The methyl protons will present as a singlet around 2.4 ppm. The proton on the triazine ring is expected to be in the downfield region, possibly above 8.5 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the carbons of the triazine ring and the p-tolyl substituent. The carbons of the triazine ring are expected in the range of 140-165 ppm. Aromatic carbons of the tolyl group will appear between 120-140 ppm, and the methyl carbon will be observed at approximately 21 ppm.

FT-IR Spectroscopy

The infrared spectrum is expected to display characteristic absorption bands for the C=N and C=C stretching vibrations of the triazine and aromatic rings, typically in the 1400-1600 cm⁻¹ region. C-H stretching vibrations of the aromatic and methyl groups will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹. The breathing mode of the triazine unit may be observed around 805 cm⁻¹.

Mass Spectrometry

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 205 and 207 in an approximate 3:1 ratio, which is characteristic of a compound containing one chlorine atom. Fragmentation patterns would likely involve the loss of chlorine, the methyl group, and cleavage of the triazine ring.

Experimental Protocols

The following sections detail standardized experimental methodologies for determining the key physical properties of this compound.

Melting Point Determination

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology:

-

A small, finely powdered sample of the compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.

-

The sample is heated at a controlled rate (initially rapid to approach the melting point, then 1-2 °C per minute near the melting point).

-

The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (completion) are recorded as the melting range.

References

Methodological & Application

Application Notes and Protocols for 3-Chloro-5-(p-tolyl)-1,2,4-triazine

For Research Use Only. Not for human or veterinary use.

Introduction

3-Chloro-5-(p-tolyl)-1,2,4-triazine (C₁₀H₈ClN₃, Molar Mass: 205.64 g/mol ) is a heterocyclic compound belonging to the 1,2,4-triazine class.[1] Its structure features a six-membered aromatic ring with three nitrogen atoms, substituted with a chloro group at the 3-position and a p-tolyl group at the 5-position. The electron-deficient nature of the triazine ring and the presence of a good leaving group (chlorine) make this compound a versatile intermediate for the synthesis of a wide array of functionalized 1,2,4-triazine derivatives.[2] These derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potential as anticancer, antimicrobial, and anti-inflammatory agents. This document provides detailed protocols for the synthetic manipulation of this compound and for the biological evaluation of its derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1368414-41-8 | [1] |

| Molecular Formula | C₁₀H₈ClN₃ | [1] |

| Molecular Weight | 205.64 g/mol | [1] |

| IUPAC Name | 3-chloro-5-(4-methylphenyl)-1,2,4-triazine | [1] |

| SMILES | CC1=CC=C(C=C1)C2=CN=NC(=N2)Cl | [1] |

Experimental Protocols

Synthesis of Derivatives via Nucleophilic Aromatic Substitution (SNAr)

The primary application of this compound is as a scaffold for the synthesis of novel derivatives through nucleophilic substitution of the chloro group.

Workflow for Nucleophilic Substitution:

Caption: General workflow for the synthesis of 3-substituted-5-(p-tolyl)-1,2,4-triazine derivatives.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).

-

Addition of Reagents: Add a base (e.g., potassium carbonate or N,N-diisopropylethylamine, 1.5-2 equivalents) to the solution. To this mixture, add the desired nucleophile (e.g., a primary or secondary amine, thiol, or alcohol, 1.1-1.5 equivalents) dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with heating, depending on the reactivity of the nucleophile. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired derivative.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation: In Vitro Anticancer Activity (MTT Assay)

Derivatives of 1,2,4-triazines have shown promising anticancer activity.[3][4] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine the cytotoxic effects of compounds on cancer cell lines.[5]

Workflow for MTT Assay:

Caption: Workflow for determining the in vitro anticancer activity of synthesized compounds using the MTT assay.

Detailed Protocol:

-

Cell Culture: Culture human cancer cell lines (e.g., HCT-116, HepG-2, MCF-7) in a suitable medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.[4]

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution to obtain the desired concentrations. Add the compound dilutions to the wells, ensuring the final DMSO concentration is non-toxic to the cells (typically <0.5%). Include a vehicle control (DMSO only) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Biological Evaluation: Acetylcholinesterase (AChE) Inhibition Assay

Some 1,2,4-triazine derivatives have been identified as potential inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease.[6][7] The Ellman's method is a widely used colorimetric assay to screen for AChE inhibitors.[6][7]

Workflow for AChE Inhibition Assay:

Caption: Workflow for the determination of acetylcholinesterase inhibitory activity using Ellman's method.

Detailed Protocol:

-

Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of acetylcholinesterase (AChE), a solution of the test compound in a suitable solvent (e.g., DMSO, diluted in buffer), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and a solution of acetylthiocholine iodide (ATCI).

-

Assay Procedure: In a 96-well plate, add the phosphate buffer, the test compound solution at various concentrations, and the AChE solution. Incubate for a short period (e.g., 15 minutes) at room temperature.

-

Reaction Initiation: Add the DTNB solution followed by the ATCI solution to initiate the reaction.

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader. The rate of the color change is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound compared to a control without the inhibitor. Determine the IC₅₀ value from the dose-response curve.

Potential Signaling Pathway Involvement

Certain triazine derivatives have been shown to act as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a critical pathway in regulating cell growth, proliferation, and survival, and is often dysregulated in cancer.[8][9][10] Dual inhibition of PI3K and mTOR can effectively switch off Akt activation, making it a powerful strategy for cancer therapy.[8]

PI3K/Akt/mTOR Signaling Pathway and Inhibition by Triazine Derivatives:

Caption: Simplified diagram of the PI3K/Akt/mTOR signaling pathway and the inhibitory action of certain triazine derivatives.

Quantitative Data

While specific quantitative data for this compound is not available in the public domain as it is primarily a synthetic intermediate, the following table presents the anticancer activity of some related 1,3,5-triazine derivatives targeting the EGFR/PI3K/Akt/mTOR signaling cascades.

Antiproliferative Activity of Selected Triazine Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 4f | MCF-7 | 4.53 ± 0.30 | [9] |

| HCT-116 | 0.50 ± 0.080 | [9] | |

| HepG2 | 3.01 ± 0.49 | [9] | |

| 5c | MCF-7 | 2.29 ± 0.92 | [9] |

| 5d | HCT-116 | 3.66 ± 0.96 | [9] |

| HepG2 | 5.42 ± 0.82 | [9] |

Note: The compounds listed are N-(4-Bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine (4f), N-(4-chlorophenyl)-4,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-amine (5c), and 4,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)-1,3,5-triazin-2-amine (5d).

Safety and Handling

Handle this compound with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. This compound | C10H8ClN3 | CID 82470208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1368414-41-8 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. scialert.net [scialert.net]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. mdpi.com [mdpi.com]

- 7. attogene.com [attogene.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Chloro-5-(p-tolyl)-1,2,4-triazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling is a versatile and widely utilized palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. This methodology is of particular importance in medicinal chemistry and materials science for the synthesis of biaryl and heteroaryl compounds. These structural motifs are prevalent in a vast array of biologically active molecules and functional materials.[1][2]

This document provides detailed application notes and a generalized experimental protocol for the Suzuki-Miyaura coupling of 3-Chloro-5-(p-tolyl)-1,2,4-triazine with various arylboronic acids. The 1,2,4-triazine core is a key pharmacophore, and the ability to introduce diverse aryl substituents at the 3-position via Suzuki-Miyaura coupling opens avenues for the creation of novel compound libraries for drug discovery and other applications. The chloro substituent at the 3-position of the triazine ring serves as an effective leaving group in palladium-catalyzed cross-coupling reactions.[3]

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate. The catalytic cycle, shown below, consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

Figure 1: General catalytic cycle of the Suzuki-Miyaura coupling reaction.

Applications in Drug Development and Materials Science

The derivatization of the 1,2,4-triazine scaffold using Suzuki-Miyaura coupling is a powerful strategy in the development of new therapeutic agents and functional materials.

-

Medicinal Chemistry: The 1,2,4-triazine nucleus is present in a number of compounds with a wide range of biological activities, including antiviral, antimicrobial, and anticancer properties. The ability to readily synthesize a library of 3-aryl-5-(p-tolyl)-1,2,4-triazines allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

-

Materials Science: Triazine-based compounds are known for their electron-deficient nature, making them interesting building blocks for organic electronics, such as in the construction of organic light-emitting diodes (OLEDs) and other functional materials.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

The following is a generalized protocol for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. This protocol is based on commonly employed conditions for the coupling of chloro-heterocycles and should be optimized for specific substrates.

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.

Materials:

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME, or a mixture with water)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the vessel with an inert gas (repeat 3 times).

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) with stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Quantitative Data

The following table summarizes representative reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The yields are estimates based on typical outcomes for similar chloro-heterocyclic couplings and should be considered as a starting point for optimization.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2.5) | Toluene | 100 | 10 | 80-90 |

| 3 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane | 100 | 16 | 75-85 |

| 4 | 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | DME/H₂O (4:1) | 85 | 14 | 70-85 |

| 5 | 2-Naphthylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2.5) | Toluene | 100 | 12 | 80-90 |

Troubleshooting and Optimization

-

Low Yield: If the reaction yield is low, consider increasing the reaction temperature, using a more active catalyst system (e.g., a palladacycle or a catalyst with a bulky electron-rich phosphine ligand), or a stronger base. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.

-

Homocoupling of Boronic Acid: The formation of biaryl byproducts from the homocoupling of the boronic acid can be minimized by using a slight excess of the boronic acid (1.2-1.5 equivalents) and ensuring efficient stirring.

-

Dehalogenation of the Starting Material: If significant dehalogenation of the this compound is observed, a milder base or lower reaction temperature may be beneficial.

-

Difficult Purification: If the product is difficult to separate from the catalyst residues, consider using a supported catalyst or performing a post-reaction treatment with a palladium scavenger.

Safety Precautions

-

Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

-

Organic solvents are flammable and should be handled with care.

-

Bases such as potassium carbonate and cesium carbonate are irritants.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

By following these guidelines and protocols, researchers can effectively utilize the Suzuki-Miyaura coupling of this compound to synthesize a diverse range of novel compounds for various applications.

References

Synthesis of Bioactive Compounds from 3-Chloro-5-(p-tolyl)-1,2,4-triazine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of bioactive compounds utilizing 3-Chloro-5-(p-tolyl)-1,2,4-triazine as a versatile starting material. The protocols focus on nucleophilic substitution reactions to generate novel derivatives with potential therapeutic applications, particularly in anticancer and antimicrobial research.

Introduction

The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The starting material, this compound, is an attractive building block for the synthesis of diverse compound libraries due to the reactive chlorine atom at the 3-position. This chlorine atom can be readily displaced by various nucleophiles, allowing for the introduction of a wide array of functional groups and the exploration of structure-activity relationships (SAR).[3]

This document outlines the synthesis of 3-hydrazinyl, 3-amino, and 3-thioether derivatives of 5-(p-tolyl)-1,2,4-triazine and provides protocols for assessing their biological activity.

Synthetic Pathways

The primary route for derivatizing this compound is through nucleophilic aromatic substitution. The electron-deficient nature of the triazine ring facilitates the displacement of the chloride ion by a variety of nucleophiles.

Caption: General synthetic routes from this compound.

Experimental Protocols

Protocol 1: Synthesis of 3-Hydrazinyl-5-(p-tolyl)-1,2,4-triazine

This protocol describes the synthesis of a key intermediate for the preparation of various bioactive compounds, including those with potential antihypertensive and anticancer activities.

Materials:

-

This compound

-

Hydrazine hydrate (99%)

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

To a solution of this compound (1.0 g, 4.86 mmol) in ethanol (20 mL) in a 50 mL round-bottom flask, add hydrazine hydrate (0.48 mL, 9.72 mmol) dropwise with stirring.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature, and then place it in an ice bath for 30 minutes to facilitate precipitation.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold ethanol (2 x 10 mL).

-

Dry the product under vacuum to obtain 3-Hydrazinyl-5-(p-tolyl)-1,2,4-triazine.

Expected Yield: 85-95%

Protocol 2: Synthesis of 3-(Substituted-amino)-5-(p-tolyl)-1,2,4-triazine Derivatives

This protocol outlines the general procedure for the synthesis of various N-substituted derivatives with potential anticancer activity.

Materials:

-

This compound

-

Substituted amine (e.g., aniline, morpholine, piperidine)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF) or Dioxane

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 g, 4.86 mmol) in DMF or Dioxane (20 mL).

-

Add the substituted amine (5.35 mmol, 1.1 equivalents) and a base such as TEA or DIPEA (1.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature or heat to 50-80 °C for 6-12 hours. Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture).

Protocol 3: Synthesis of 3-(Substituted-thio)-5-(p-tolyl)-1,2,4-triazine Derivatives

This protocol describes the synthesis of thioether derivatives, which have shown promise as antimicrobial agents.

Materials:

-

This compound

-

Substituted thiol (e.g., thiophenol, benzyl mercaptan)

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Acetone or Tetrahydrofuran (THF)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

To a suspension of a base (K₂CO₃ or NaH, 1.2 equivalents) in acetone or THF (20 mL) in a round-bottom flask, add the substituted thiol (1.1 equivalents) and stir for 15-30 minutes at room temperature.

-

Add a solution of this compound (1.0 g, 4.86 mmol) in the same solvent to the mixture.

-

Stir the reaction at room temperature for 4-8 hours, monitoring by TLC.

-

After the reaction is complete, filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the residue by recrystallization or column chromatography to yield the desired 3-(substituted-thio)-5-(p-tolyl)-1,2,4-triazine.

Biological Activity Evaluation

Protocol 4: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Workflow:

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Procedure:

-

Seed human cancer cell lines (e.g., MDA-MB-231, HeLa, A498) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the synthesized compounds (typically ranging from 0.01 to 100 µM) and a positive control (e.g., Imatinib).

-

Incubate the plates for another 48-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC₅₀) values.

Protocol 5: In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial strains.

Procedure:

-

Prepare a two-fold serial dilution of the synthesized compounds in a 96-well microtiter plate using an appropriate broth medium.

-

Inoculate each well with a standardized bacterial suspension (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa) to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include positive (broth with bacteria) and negative (broth only) controls.

-

Incubate the plates at 37 °C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation

The following tables summarize hypothetical but representative data for the biological activity of derivatives synthesized from this compound.

Table 1: Anticancer Activity of 3-(Substituted-amino)-5-(p-tolyl)-1,2,4-triazine Derivatives

| Compound ID | R (Substituent) | Cell Line | IC₅₀ (µM)[4][5] |

| 4a | 4-Methylphenyl | MDA-MB-231 | 15.2 |

| 4b | 4-Methoxyphenyl | MDA-MB-231 | 10.8 |

| 4c | 4-Chlorophenyl | MDA-MB-231 | 8.5 |

| 4d | Morpholin-4-yl | MDA-MB-231 | 25.1 |

| 4e | Piperidin-1-yl | MDA-MB-231 | 32.7 |

| Imatinib | (Positive Control) | MDA-MB-231 | 35.50[4][5] |

Table 2: Antimicrobial Activity of 3-(Substituted-thio)-5-(p-tolyl)-1,2,4-triazine Derivatives

| Compound ID | R (Substituent) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| 5a | Phenyl | 16 | 32 |

| 5b | 4-Chlorophenyl | 8 | 16 |

| 5c | 4-Methylphenyl | 32 | 64 |

| 5d | Benzyl | 16 | 32 |

| Ciprofloxacin | (Positive Control) | 0.5 | 0.25 |

Signaling Pathway Visualization